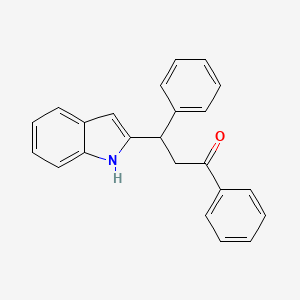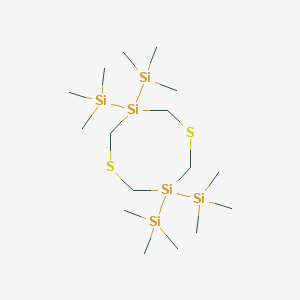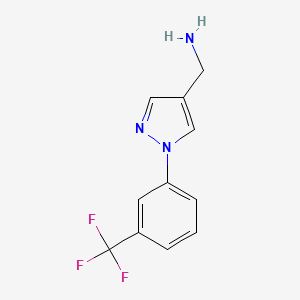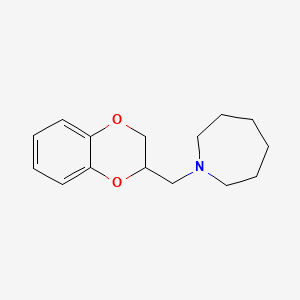
2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine is a compound that belongs to the class of seven-membered heterocycles. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzodioxan moiety fused with a hexahydro-1H-azepine ring, making it a unique and intriguing molecule for scientific research.
Vorbereitungsmethoden
The synthesis of 2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine typically involves multicomponent heterocyclization reactions. One common method is the recyclization of small or medium carbo-, oxa-, or azacyclanes. This process can be carried out under various conditions, including thermal, photochemical, and microwave irradiation . Industrial production methods often utilize one-pot synthesis procedures to streamline the process and improve yield .
Analyse Chemischer Reaktionen
2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential pharmacological properties, including antimicrobial and antifungal activities . In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. Industrial applications include its use as an intermediate in the synthesis of various fine chemicals .
Wirkmechanismus
The mechanism of action of 2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with cellular membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine include other seven-membered heterocycles such as azepines, benzodiazepines, oxazepines, and thiazepines . What sets this compound apart is its unique combination of a benzodioxan moiety with a hexahydro-1H-azepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
3653-40-5 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)azepane |
InChI |
InChI=1S/C15H21NO2/c1-2-6-10-16(9-5-1)11-13-12-17-14-7-3-4-8-15(14)18-13/h3-4,7-8,13H,1-2,5-6,9-12H2 |
InChI-Schlüssel |
CFWIHUFVMSAPNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)CC2COC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


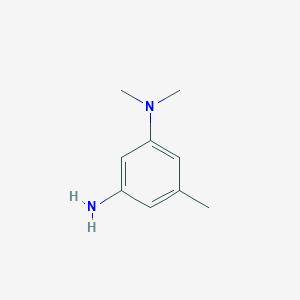
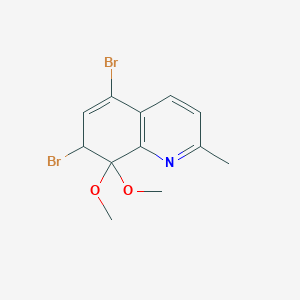
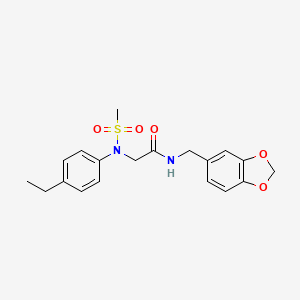
![2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B14177923.png)
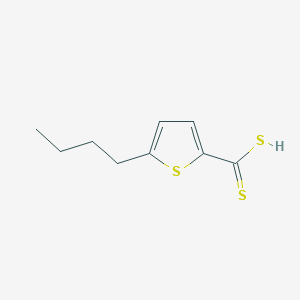
![1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine](/img/structure/B14177933.png)
![[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B14177937.png)
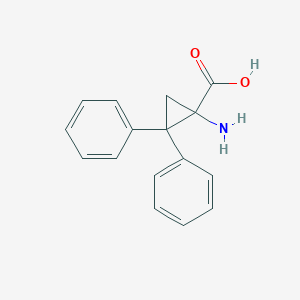
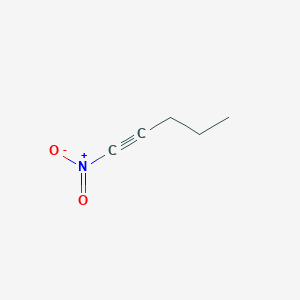
![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)
